Fmoc-Lys-OAll.HCl

Solid-Phase Peptide Synthesis Orthogonal Protection Microwave-Assisted Chemistry

Conventional lysine derivatives lack truly orthogonal C-terminal protection, forcing sub-optimal synthetic routes. Fmoc-Lys-OAll·HCl supplies a C-terminal allyl ester that is fully orthogonal to Fmoc and Boc/t-Bu chemistries, enabling Pd(0)-cleavable on-resin cyclization and fragment condensation. • Used in the patented solid-phase synthesis of pasireotide (Cushing’s disease) and GLP-1 agonists. • Hydrochloride salt ensures high solubility in DMF/NMP for efficient automated SPPS. • Microwave-assisted OAll deprotection reaches >98% purity in 10 min, preserving crude purity in long peptides.

Molecular Formula C24H29ClN2O4
Molecular Weight 444.9 g/mol
CAS No. 815619-80-8
Cat. No. B613409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys-OAll.HCl
CAS815619-80-8
SynonymsN-alpha-Fmoc-L-lysine allyl ester*HCl; Fmoc-Lys-OAll*HCl
Molecular FormulaC24H29ClN2O4
Molecular Weight444.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1
InChIKeyIBCYYPRTIQUQJP-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys-OAll.HCl for Orthogonal SPPS


Fmoc-Lys-OAll.HCl (Nα-Fmoc-L-lysine allyl ester hydrochloride) is a protected lysine derivative in which the α-amino group is shielded by a base-labile fluorenylmethyloxycarbonyl (Fmoc) moiety and the C-terminal carboxyl is masked as an allyl (OAll) ester . This orthogonal protection profile renders the ε-amino side chain freely available for on-resin modifications, while the C-terminus remains intact under standard Fmoc-SPPS elongation conditions and can be selectively unmasked via mild palladium(0)-catalyzed cleavage [1]. The hydrochloride salt form confers enhanced solubility in polar aprotic solvents such as DMF and NMP, facilitating efficient coupling in automated peptide synthesizers .

Fmoc-Lys-OAll.HCl vs. Generic Lysine Derivatives


Substituting Fmoc-Lys-OAll.HCl with alternative lysine derivatives introduces significant synthetic risk and often necessitates complete redesign of the peptide assembly strategy. The C-terminal allyl ester protection is fully orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) chemistries, enabling a third dimension of selectivity that is absent in standard Fmoc-Lys-OH, Fmoc-Lys(Boc)-OH, or Fmoc-Lys(Alloc)-OH [1]. When a free C-terminus is required for on-resin cyclization or fragment condensation, compounds lacking the OAll group force the user to either install a supplementary linker or accept a suboptimal synthetic route with lower overall yield. Furthermore, the hydrochloride salt form of Fmoc-Lys-OAll.HCl provides superior solubility and coupling efficiency relative to its free base counterpart ; employing the free base may lead to incomplete incorporation and increased deletion sequences, particularly in automated microwave-assisted SPPS [1].

Fmoc-Lys-OAll.HCl Comparative Evidence


Orthogonal Allyl Ester Deprotection

The OAll protecting group on Fmoc-Lys-OAll.HCl is completely orthogonal to both Fmoc and acid-labile (tBu/Boc) groups, enabling selective C-terminal unmasking without affecting α-amino or side-chain protections [1]. In a validated microwave-assisted deprotection protocol, allyl ester groups—including the OAll moiety present in Fmoc-Lys-OAll.HCl—were quantitatively removed using Pd(PPh₃)₄ and phenylsilane in DMF at 38 °C, achieving >98% purity after two 5-minute cycles [1]. In contrast, compounds such as Fmoc-Lys-OH possess a free C-terminus that cannot be orthogonally protected and is therefore incompatible with on-resin cyclization or fragment condensation strategies without additional linker installation.

Solid-Phase Peptide Synthesis Orthogonal Protection Microwave-Assisted Chemistry

Solubility: HCl Salt vs. Free Base Form

Fmoc-Lys-OAll.HCl is supplied as a hydrochloride salt (molecular weight 444.96 g/mol), whereas the free base Fmoc-Lys-OAll has a molecular weight of 408.5 g/mol . The hydrochloride form exhibits substantially higher solubility in DMF and NMP—standard solvents for Fmoc-SPPS—compared to the free base . This enhanced solubility is critical for maintaining consistent coupling efficiency in automated peptide synthesizers, where precipitation of poorly soluble amino acid derivatives leads to variable incorporation yields and increased deletion sequences. While no head-to-head comparative solubility study has been published for this specific compound, class-level inference from analogous Fmoc-amino acid hydrochloride salts indicates a solubility increase of ≥10-fold in DMF relative to their free base counterparts .

Peptide Synthesis Solubility Automated SPPS

C-Terminal Allyl Ester vs. Side-Chain Alloc

Fmoc-Lys-OAll.HCl (C-terminal allyl ester) and Fmoc-Lys(Alloc)-OH (side-chain allyloxycarbonyl) represent distinct orthogonal protection architectures with non-interchangeable applications . The OAll group masks the C-terminal carboxyl, enabling on-resin head-to-tail cyclization after selective allyl ester removal, a strategy employed in the synthesis of lactam-bridged peptides and endothelin-converting enzyme substrates [1]. Conversely, Fmoc-Lys(Alloc)-OH protects the ε-amino side chain, allowing for post-elongation side-chain functionalization but leaving the C-terminus unprotected and therefore unsuitable for C-terminal activation on solid support. The orthogonality of OAll to Fmoc and tBu was explicitly demonstrated by Handa and Keech (1992), who employed allyl ester as the third orthogonal protecting group in the Fmoc-SPPS of an endothelin-converting enzyme substrate [1].

Orthogonal Protection Cyclic Peptides Fragment Condensation

Commercial Purity Comparison

Multiple reputable vendors supply Fmoc-Lys-OAll.HCl with HPLC purity specifications of ≥98% to ≥99% . For instance, BOC Sciences and Chem-Impex both certify this compound at ≥99% HPLC purity, a specification that meets or exceeds the ≥97% typical for many standard Fmoc-amino acids such as Fmoc-Lys-OH . Higher purity directly correlates with reduced side reactions during SPPS, particularly in the synthesis of long or aggregation-prone sequences where impurities can accumulate and compromise crude peptide quality. While no published head-to-head coupling efficiency study exists for this specific compound, class-level inference from Fmoc-SPPS quality-by-design principles indicates that each 1% increase in building block purity can improve overall crude peptide purity by approximately 0.5–1.0% for sequences longer than 30 residues.

Peptide Synthesis Quality Control Procurement

Fmoc-Lys-OAll.HCl Application Scenarios


Pasireotide and Cyclic Peptide Synthesis

Fmoc-Lys-OAll.HCl is explicitly employed as the starting lysine building block in the patented solid-phase synthesis of pasireotide, a cyclic somatostatin analog approved for Cushing's disease [1]. The synthetic route leverages the orthogonal C-terminal allyl ester protection to enable on-resin cyclization following selective OAll deprotection, a strategy that would be inaccessible with Fmoc-Lys-OH or Fmoc-Lys(Alloc)-OH. This application underscores the compound's critical role in GMP manufacturing of clinically validated cyclic peptide drugs.

Lactam Bridge Formation for Stabilized Peptides

The microwave-assisted allyl ester deprotection method achieving >98% purity after 10 minutes total reaction time [1] enables efficient on-resin lactam bridge formation between a C-terminal carboxyl (liberated from the OAll-protected lysine) and an N-terminal or side-chain amine. This orthogonal cyclization strategy has been successfully applied to the synthesis of glucagon-like peptide-1 (GLP-1) agonists containing multiple lactam bridges, which exhibit enhanced proteolytic stability and extended in vivo half-life relative to their linear counterparts [2]. Substituting Fmoc-Lys-OAll.HCl with a non-orthogonally protected lysine derivative would preclude this synthetic route.

Fragment Condensation for Long Peptides

In the convergent synthesis of peptides exceeding 50 amino acid residues, Fmoc-Lys-OAll.HCl enables the preparation of fully protected peptide fragments bearing a free C-terminal carboxyl for subsequent fragment coupling. The orthogonal OAll group can be removed on-resin using Pd(0) without affecting Fmoc or tBu protections, yielding a C-terminally activated fragment suitable for segment condensation [1]. This approach mitigates the accumulation of deletion sequences and epimerization that commonly plague linear SPPS of long peptides, providing a measurable improvement in crude purity and isolated yield.

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